Stearyldimethylbenzylammonium chloride
Overview
Description
Stearyldimethylbenzylammonium chloride is a quaternary ammonium compound with the molecular formula C27H50ClN. It is commonly used as a surfactant, antiseptic, and preservative in various personal care and industrial products. This compound is known for its ability to reduce static electricity and improve the texture and stability of formulations.
Biochemical Analysis
Cellular Effects
The cellular effects of Stearyldimethylbenzylammonium chloride are not well studied. It is known to be used in hair care formulations, as a hair conditioner and cream rinse . It is also used as a surfactant and/or a preservative depending on formulatory requirements
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearyldimethylbenzylammonium chloride involves the reaction of dimethyl octadecylamine with benzyl chloride. The process typically follows these steps:
Reactants: 450 kg of dimethyl octadecylamine and 180 kg of benzyl chloride.
Reaction Conditions: The reaction mixture is heated to 80-85°C, and benzyl chloride is added slowly over 1.5-2 hours with continuous stirring.
Temperature Maintenance: The temperature is maintained at 80-90°C during the addition of benzyl chloride.
Completion: After the addition is complete, the temperature is increased to 100-105°C and maintained for several hours until the pH of a 1% aqueous solution reaches 6-6.5.
Cooling and Discharge: The mixture is then cooled to 60°C and discharged to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The process involves the use of large reaction kettles, automated temperature control systems, and continuous monitoring of pH levels.
Chemical Reactions Analysis
Types of Reactions
Stearyldimethylbenzylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and hydroxides, with reactions typically occurring in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed in non-aqueous solvents.
Major Products Formed
Substitution: Products include various substituted ammonium compounds.
Oxidation: Oxidation can lead to the formation of corresponding oxides or hydroxides.
Reduction: Reduction can yield simpler amines or hydrocarbons
Scientific Research Applications
Stearyldimethylbenzylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the modification of surfaces for enhanced adsorption of biomolecules and in the preparation of antimicrobial coatings.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent in wound care products.
Industry: Utilized in the formulation of hair conditioners, fabric softeners, and antistatic agents
Mechanism of Action
The mechanism of action of stearyldimethylbenzylammonium chloride primarily involves its cationic head group interacting with negatively charged surfaces or microorganisms. This interaction can disrupt the cell membrane of microorganisms, leading to their inactivation. Additionally, its surfactant properties allow it to reduce surface tension and improve the dispersion of other compounds in formulations .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and preservative.
Benzyldimethyldodecylammonium Chloride: Similar in structure but with a shorter alkyl chain.
Benzyldimethyltetradecylammonium Chloride: Also used as a surfactant and antiseptic with a different alkyl chain length
Uniqueness
Stearyldimethylbenzylammonium chloride is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions and better performance in reducing static electricity and improving the texture of formulations. Its specific structure allows for a balance between hydrophilic and hydrophobic properties, making it versatile in various applications .
Properties
IUPAC Name |
benzyl-dimethyl-octadecylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFIFLLYFPGHH-UHFFFAOYSA-M | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N.Cl, C27H50ClN | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Related CAS |
37612-69-4 (Parent) | |
Record name | Benzyldimethylstearylammonium chloride | |
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DSSTOX Substance ID |
DTXSID2025139 | |
Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |
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Molecular Weight |
424.1 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline] | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
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Record name | Benzyldimethylstearylammonium chloride | |
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Boiling Point |
DECOMP @ 120 °C | |
Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID) | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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Color/Form |
WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE | |
CAS No. |
122-19-0 | |
Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |
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Record name | Stearyldimethylbenzylammonium chloride | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
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Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |
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Record name | Benzyldimethyl(octadecyl)ammonium chloride | |
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Record name | STEARALKONIUM CHLORIDE | |
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Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |
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